

A Comparative Guide to ^{13}C NMR Spectral Data of Substituted Quinazolines

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Compound of Interest

Compound Name: 5-Bromo-4-chloroquinazoline

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This guide provides a comparative analysis of ^{13}C NMR spectral data for a range of substituted quinazolines. Understanding the impact of various substituents on the chemical shifts of the quinazoline core is crucial for the structural elucidation and characterization of novel quinazoline-based compounds, which are of significant interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectral analysis.

Comparative ^{13}C NMR Data of Substituted Quinazolines

The following tables summarize the ^{13}C NMR chemical shifts (δ in ppm) for the core quinazoline ring carbons in various substituted derivatives. The data has been compiled from multiple research articles to illustrate the electronic effects of different substituents at positions 2 and 4. The numbering of the quinazoline ring is shown in Figure 1.

Compound	C-2	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Solvent	Reference
2-Phenylquinazolin-4(3H)-one	152.78	162.74	121.44	126.33	127.06	135.08	127.98	149.19	DMSO-d6	[1]
4-Phenyl-2-(p-tolyl)quinazoline	159.6	168.5	121.5	128.6	129.1	135.3	127.3	151.7	DMSO-d6	[2]
2-(Furan-2-yl)-4-methylquinazoline	153.3	168.7	122.8	125.0	126.8	133.8	128.9	150.0	CDCl ₃	[3]
2-Cyclohexyl-4-methylquinazoline	170.0	167.8	122.6	124.8	126.3	133.1	128.6	150.0	CDCl ₃	[3]

2,4-Diphenylquinazoline	160.2	168.3	121.7	127.0	128.5	133.5	129.1	151.9	CDCl ₃	[3]
2-(4-Chlorophenyl)quinazoline	159.9	160.5	123.6	127.2	128.6	134.3	128.8	150.6	CDCl ₃	[4]
2-(3-Methylphenyl)quinazoline	160.4	161.2	123.6	127.1	127.2	134.1	129.2	150.8	CDCl ₃	[4]

Table 1: ¹³C NMR Chemical Shifts (ppm) of the Quinazoline Core Carbons.

| Compound | Substituent Carbons | Solvent | Reference | |---|---|---| | 2-Phenylquinazolin-4(3H)-one | Phenyl C-i: 133.18, C-o: 128.24, C-m: 129.08, C-p: 131.87 | DMSO-d₆ |[1] | | 4-Phenyl-2-(p-tolyl)quinazoline | Phenyl C-i: 137.5, C-o/m: 130.6/129.8, C-p: 130.5; p-tolyl C-i: 135.3, C-o/m: 129.1, C-p: 141.2, CH₃: 21.6 | DMSO-d₆ |[2] | | 2-(Furan-2-yl)-4-methylquinazoline | Furan C-2': 152.7, C-3': 113.8, C-4': 112.1, C-5': 145.1; CH₃: 21.8 | CDCl₃ |[3] | | 2-Cyclohexyl-4-methylquinazoline | Cyclohexyl C-1': 47.8, C-2'/6': 31.9, C-3'/5': 26.3, C-4': 21.7; CH₃: 21.7 | CDCl₃ |[3] | | 2,4-Diphenylquinazoline | 2-Phenyl C-i: 138.2, C-o: 130.5, C-m: 128.7, C-p: 129.9; 4-Phenyl C-i: 137.7, C-o: 130.2, C-m: 128.5, C-p: 129.1 | CDCl₃ |[3] | | 2-(4-Chlorophenyl)quinazoline | 4-Chlorophenyl C-i: 136.6, C-o: 130.0, C-m: 128.8, C-p: 136.8 | CDCl₃ |[4] | | 2-(3-Methylphenyl)quinazoline | 3-Methylphenyl C-i: 138.0, C-2': 129.2, C-3': 138.3, C-4': 128.6, C-5': 131.5, C-6': 127.1, CH₃: 21.6 | CDCl₃ |[4] |

Table 2: ¹³C NMR Chemical Shifts (ppm) of Substituent Carbons.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ^{13}C NMR spectra of substituted quinazolines, based on common practices reported in the cited literature.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Sample Preparation:

- Approximately 20-50 mg of the substituted quinazoline sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

NMR Data Acquisition:

- Spectrometer: ^{13}C NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a frequency of 100 MHz or 125 MHz.
- Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is commonly used.
- Spectral Width: A spectral width of approximately 200-250 ppm is set to cover the expected range of carbon chemical shifts.
- Acquisition Time: An acquisition time of 1-2 seconds is generally employed.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei between pulses.
- Number of Scans: The number of scans can range from 128 to 1024 or more, depending on the concentration of the sample and the desired signal-to-noise ratio.
- Temperature: All spectra are typically recorded at room temperature.

Data Processing:

- The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3-1.0 Hz.
- Fourier transformation is applied to convert the FID into the frequency domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the solvent peak or TMS.

Visualization of Quinazoline Structure and Logical Workflow

To aid in the interpretation of the ^{13}C NMR data, the general structure of the quinazoline ring with the standard numbering convention is provided below.

Figure 1. Numbering of the Quinazoline Ring

The logical workflow for the characterization of substituted quinazolines using ^{13}C NMR spectroscopy is outlined below.

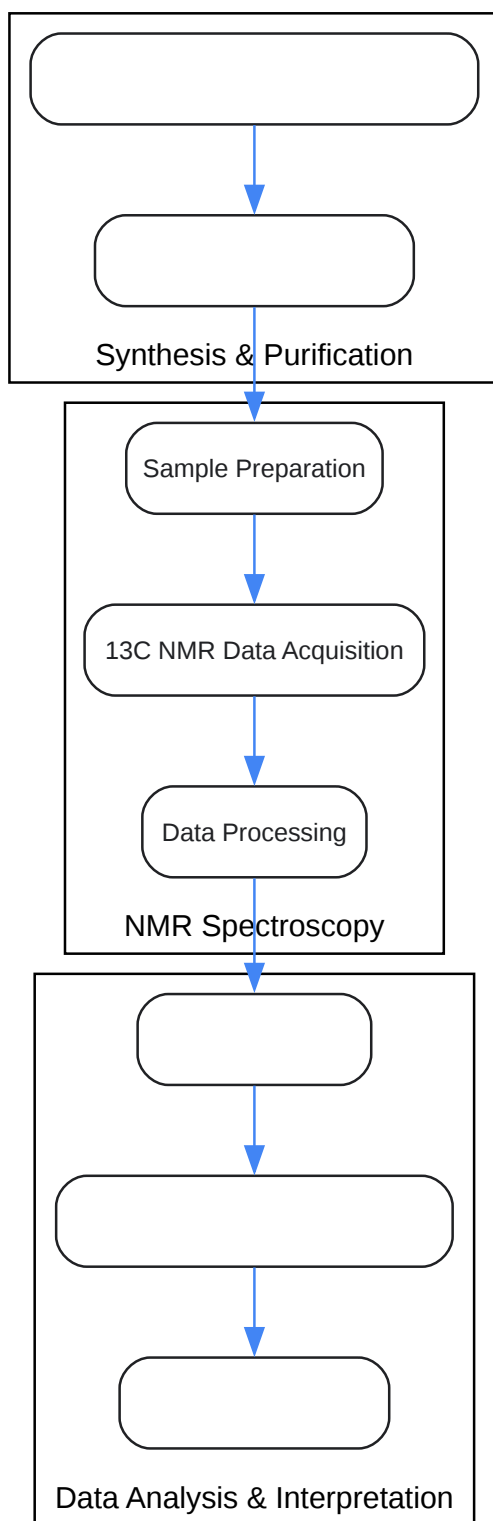


Figure 2. Workflow for ^{13}C NMR Analysis

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Figure 2. Workflow for ^{13}C NMR Analysis

This guide provides a foundational resource for researchers working with substituted quinazolines. By comparing experimental ^{13}C NMR data with the values presented here, scientists can more efficiently and accurately determine the structures of their novel compounds.

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References

- 1. [rsc.org](#) [[rsc.org](#)]
- 2. [rsc.org](#) [[rsc.org](#)]
- 3. [rsc.org](#) [[rsc.org](#)]
- 4. [frontiersin.org](#) [[frontiersin.org](#)]
- 5. [pdfs.semanticscholar.org](#) [[pdfs.semanticscholar.org](#)]
- 6. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [[pmc.ncbi.nlm.nih.gov](#)]
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